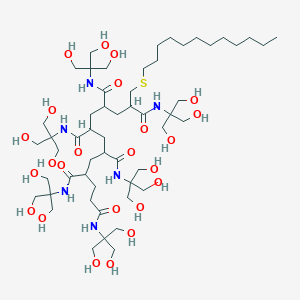

DDTAC

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-N,3-N,5-N,7-N,9-N,11-N-hexakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H104N6O24S/c1-2-3-4-5-6-7-8-9-10-11-14-85-19-42(48(84)60-54(35-76,36-77)37-78)18-41(47(83)59-53(32-73,33-74)34-75)17-40(46(82)58-52(29-70,30-71)31-72)16-39(45(81)57-51(26-67,27-68)28-69)15-38(44(80)56-50(23-64,24-65)25-66)12-13-43(79)55-49(20-61,21-62)22-63/h38-42,61-78H,2-37H2,1H3,(H,55,79)(H,56,80)(H,57,81)(H,58,82)(H,59,83)(H,60,84) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJISIWGNYMJWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(CC(CC(CC(CC(CCC(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H104N6O24S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of Dodecyltrimethylammonium Chloride (DTAC) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Dodecyltrimethylammonium Chloride (DTAC) in various organic solvents. Understanding the solubility of this cationic surfactant is critical for its application in pharmaceutical formulations, chemical synthesis, and various research and industrial processes. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility studies.

Core Concepts in DTAC Solubility

Dodecyltrimethylammonium chloride is an amphiphilic molecule, possessing a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain. This dual nature governs its solubility characteristics. In general, DTAC exhibits higher solubility in polar organic solvents that can interact favorably with its charged head group, while its long hydrocarbon tail allows for some solubility in less polar environments.

DTAC is qualitatively known to be soluble in polar solvents such as ethanol, methanol, acetone, and chloroform. Conversely, it is reported to be insoluble or poorly soluble in non-polar solvents like ether and benzene. However, precise quantitative data is crucial for formulation development and process optimization.

Quantitative Solubility Data

Comprehensive quantitative solubility data for DTAC across a wide range of organic solvents at various temperatures is not extensively available in readily accessible literature. A key historical study by Reck, Harwood, and Ralston provides valuable data in this area. The following table summarizes this information, offering a comparative view of DTAC's solubility.

| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 25 | 115.0 |

| Ethanol (95%) | 25 | 65.0 |

| 1-Butanol | 25 | 15.0 |

| Acetone | 25 | 1.0 |

| Ethyl Acetate | 25 | 0.1 |

| Chloroform | 25 | 50.0 |

| Carbon Tetrachloride | 25 | <0.1 |

| Benzene | 25 | <0.1 |

| n-Hexane | 25 | <0.1 |

Note: The data presented is based on historical literature and should be confirmed with contemporary experimental methods for critical applications.

Experimental Protocols for Solubility Determination

Accurate determination of DTAC solubility requires robust experimental design. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solute (DTAC) with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Materials and Equipment:

-

Dodecyltrimethylammonium Chloride (DTAC), pure solid

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of solid DTAC to a series of vials or flasks, each containing a known volume or mass of the desired organic solvent. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved DTAC remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at the same temperature may be necessary.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter that is pre-equilibrated to the experimental temperature and chemically inert to the solvent.

-

Quantification:

-

Gravimetric Analysis: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven). The mass of the remaining solid DTAC is determined, and the solubility is calculated.[1] This method is straightforward but requires careful handling to avoid losses during solvent evaporation.

-

Chromatographic or Spectroscopic Analysis: Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector for compounds without a chromophore) or UV-Vis spectrophotometry if DTAC exhibits sufficient absorbance at a specific wavelength in the chosen solvent.

-

Data Analysis:

Calculate the solubility in the desired units (e.g., g/100 mL, g/100g , mol/L). Repeat the experiment at different temperatures to determine the temperature dependency of DTAC's solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of DTAC in an organic solvent using the isothermal shake-flask method.

Logical Relationships in Solubility Studies

The selection of an appropriate analytical method is a critical decision in solubility determination. The following diagram outlines the logical considerations for choosing between gravimetric and instrumental methods.

This technical guide provides a foundational understanding of the solubility of DTAC in organic solvents. For critical applications, it is imperative that researchers perform their own solubility studies using well-validated methods to obtain precise data relevant to their specific systems and conditions.

References

An In-depth Technical Guide to the Safe Handling of Didecyldimethylammonium Chloride (DTAC) Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Didecyldimethylammonium chloride (DTAC) powder, a quaternary ammonium compound with potent antimicrobial properties. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Chemical and Physical Properties

Didecyldimethylammonium chloride (DTAC), also known as DDAC, is a cationic surfactant widely used as a disinfectant, biocide, and antiseptic.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| Chemical Formula | C22H48ClN | [2][3] |

| Molar Mass | 362.08 g/mol | [2][3] |

| Appearance | Colorless solid / Light beige to brown powder | [2][4] |

| Melting Point | 88 °C (190 °F; 361 K) | [2] |

| Density | 0.87 g/cm³ (at 20 °C) | [2] |

| Solubility | Highly soluble in water. Soluble in organic solvents. | [1][5] |

| pH | 6.5-8.0 (10g/L in H2O at 20°C) | [4] |

| Stability | Stable under recommended storage conditions. | [6] |

| Hygroscopicity | Hygroscopic | [4] |

Hazard Identification and Toxicological Summary

DTAC powder is classified as a hazardous substance with the potential to cause significant harm if not handled properly. The primary hazards are associated with its corrosive nature and toxicity.

| Hazard Classification | Description | GHS Pictograms |

| Acute Oral Toxicity | Harmful if swallowed. | GHS07: Exclamation mark |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS05: Corrosive |

| Serious Eye Damage/Irritation | Causes serious eye damage. | GHS05: Corrosive |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | GHS09: Environmental hazard |

Toxicological Data:

| Endpoint | Value | Species | Reference |

| LD50 (Oral) | 238 mg/kg (purity 80%) | Rat | [7] |

| LC50 (Inhalation) | 0.07 mg/L (purity not reported) | Rat | [7] |

| Skin Irritation | Classified as a skin irritant. | Human | [7] |

| Eye Irritation | Classified as causing moderate to severe eye irritation. | Human | [7] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling DTAC powder to prevent direct contact and inhalation.

| PPE | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary. |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. For larger quantities or potential for significant exposure, wear fire/flame resistant and impervious clothing. |

| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a full-face respirator with a particulate filter (type P2 or higher). Ensure the respirator is properly fitted and NIOSH/MSHA approved. |

Safe Handling and Storage Procedures

Handling

-

Ventilation: Handle DTAC powder in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.

-

Avoid Contact: Avoid all personal contact, including inhalation. Do not get in eyes, on skin, or on clothing.

-

Dust Generation: Minimize dust generation and accumulation. Use dry clean-up procedures and avoid sweeping.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and before breaks.

-

Equipment: Use non-sparking tools and ground/bond container and receiving equipment to prevent static discharge.

Storage

-

Container: Keep container tightly closed in a dry and well-ventilated place.

-

Temperature: Store at room temperature. Avoid exposure to direct sunlight and heat.

-

Incompatibilities: Store away from strong oxidizing agents.

-

Security: Store in a locked-up area, inaccessible to unauthorized personnel.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes, including under the eyelids, with large amounts of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately. |

| Ingestion | Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting. If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. |

Spill and Leak Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so. Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.

-

Collect: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal. Do not create dust.

-

Clean: Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols for Safety Assessment

The following are summaries of standardized OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the key toxicological endpoints of chemicals like DTAC powder.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance.[2][8]

Methodology Summary:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[8]

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step.[8]

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The choice of the starting dose is based on available information about the substance's toxicity.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[9]

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the number of animals that die at specific dose levels.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline determines the potential of a substance to cause skin irritation or corrosion.[10][11]

Methodology Summary:

-

Animal Selection: A single healthy young adult albino rabbit is typically used for the initial test.[10]

-

Test Substance Application: A small amount (0.5 g for solids) of the test substance is applied to a small patch of shaved skin.[11]

-

Exposure: The test patch is covered with a gauze patch and tape for a 4-hour exposure period.[10][11]

-

Observation: After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[11]

-

Confirmation: If a corrosive effect is not observed, the test may be confirmed on additional animals.[10]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion.[1][7][12]

Methodology Summary:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[1]

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. Observations may continue for up to 21 days to assess reversibility.[7][12]

-

Scoring: Lesions are scored according to a standardized system.

-

Confirmation: If a corrosive or severe irritant effect is not seen in the initial test, the response is confirmed using up to two additional animals.[13]

Disposal Considerations

Waste from DTAC powder and its containers must be treated as hazardous waste.

-

Waste Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not allow the material to be released into the environment without proper government permits.

-

Contaminated Packaging: Dispose of as unused product.

Consult with your institution's environmental health and safety department for specific disposal guidelines in accordance with local, state, and federal regulations.

Disclaimer: This document is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and consultation with your institution's safety office. Always follow established laboratory safety protocols.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. youtube.com [youtube.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. ecetoc.org [ecetoc.org]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

An In-depth Technical Guide to Didecyldimethylammonium Chloride (DTAC) for Researchers and Drug Development Professionals

Introduction

Didecyldimethylammonium chloride (DTAC), a quaternary ammonium compound, is a potent cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[1][2] Its membrane-disruptive properties make it a valuable compound in various applications, ranging from industrial biocides to potential applications in pharmaceutical formulations and as a research tool in microbiology and cell biology.[1][3] This technical guide provides an in-depth overview of the commercial sources, purity grades, experimental protocols, and mechanisms of action of DTAC, tailored for researchers, scientists, and drug development professionals.

Commercial Sources and Purity Grades of DTAC

DTAC is commercially available from various chemical suppliers in a range of purity grades to suit different research and development needs. The purity of DTAC is a critical factor that can influence experimental outcomes, particularly in sensitive biological assays and pharmaceutical development. The following table summarizes the available purity grades from prominent suppliers, based on publicly available data. It is important to note that specifications can vary by batch, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for the most accurate information.[4]

| Supplier | Grade | Purity Specification | Impurities/Comments |

| Sigma-Aldrich | Analytical Standard | Assay: ≥98.0% (anhydrous basis, AT) | Form: Solid. Quality Level: 200. |

| Purum | ≥99.0% (AT) | Form: Solid. | |

| LGC Standards | Not specified | 99.64% (by HPLC-ELSD) | Appearance: Light Beige to Brown Gel. Contains trace amounts of related alkylammonium compounds.[4] |

| GenScript | Discontinued | Amine: ≤0.1%, Heavy Metals: ≤5 PPM, Moisture: ≤0.5% | Appearance: White crystalline powder.[3] |

| TCI America | Not specified | >98.0% (T) | Form: Clear, colorless to light yellow liquid. |

Experimental Protocols

Preparation of DTAC Stock Solutions

Accurate preparation of DTAC solutions is crucial for obtaining reproducible experimental results. Due to its surfactant properties, DTAC can be challenging to dissolve and may form micelles at higher concentrations.

Materials:

-

Didecyldimethylammonium chloride (DTAC) of desired purity

-

Sterile, deionized, or distilled water

-

Appropriate solvent (e.g., ethanol, if specified by the supplier for initial solubilization)

-

Sterile glassware (volumetric flasks, beakers)

-

Magnetic stirrer and stir bar

-

Sterile filters (0.22 µm)

Protocol:

-

Determine the required concentration and volume of the stock solution.

-

Weigh the required amount of DTAC using an analytical balance. Perform this in a fume hood, especially when handling the powdered form, and wear appropriate personal protective equipment (PPE).

-

For powdered DTAC: Slowly add the powder to the solvent while stirring continuously. If using an organic solvent for initial solubilization, add a small volume first to create a slurry, then gradually add the aqueous solvent.

-

For liquid DTAC concentrates: Pipette the required volume of the concentrate into the final volume of the solvent.

-

Stir the solution until the DTAC is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation.

-

Adjust the final volume accurately using a volumetric flask.

-

Sterilize the solution by passing it through a 0.22 µm sterile filter.

-

Store the stock solution in a sterile, clearly labeled container at the recommended temperature (typically room temperature or 4°C), protected from light.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of DTAC.

Materials:

-

DTAC stock solution

-

Bacterial culture in logarithmic growth phase

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Protocol:

-

Prepare a serial two-fold dilution of the DTAC stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]

-

Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a positive control (bacteria in MHB without DTAC) and a negative control (MHB without bacteria) on each plate.

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.[6]

-

Determine the MIC by visually inspecting the plates for the lowest concentration of DTAC that shows no visible turbidity.

Assessment of Bacterial Membrane Permeability using Propidium Iodide (PI)

DTAC's primary antimicrobial action involves compromising the bacterial cell membrane. This can be visualized using a fluorescent dye like propidium iodide (PI), which can only enter cells with damaged membranes and intercalate with DNA, emitting red fluorescence.

Materials:

-

Bacterial culture

-

DTAC solution at a concentration known to be bactericidal

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Harvest bacterial cells from a culture in the logarithmic growth phase by centrifugation.

-

Wash the cells twice with PBS to remove any residual medium.

-

Resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ of 0.5).

-

Add DTAC to the cell suspension to the desired final concentration. An untreated control (cells in PBS only) should be run in parallel.

-

Incubate the cells with DTAC for a specific time period (e.g., 30 minutes) at room temperature.

-

Add PI to the cell suspensions to a final concentration of 1-5 µg/mL.

-

Incubate in the dark for 5-10 minutes.

-

Analyze the cells using a fluorescence microscope (look for red fluorescent cells) or a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.

Mechanism of Action and Signaling Pathways

The primary mechanism of antimicrobial action of DTAC, like other quaternary ammonium compounds, is the disruption of the cell membrane's structural integrity. This is a multi-step process that does not involve a specific signaling cascade in the traditional sense but rather a direct physical and chemical assault on the cell envelope.

Diagram of DTAC's Mechanism of Action on a Bacterial Cell

References

Spontaneous Vesicle Formation with Dodecyltrimethylammonium Chloride (DTAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant that plays a significant role in the spontaneous formation of vesicles, particularly in mixed amphiphilic systems. While pure DTAC in aqueous solutions predominantly forms micelles, its combination with other molecules, such as phospholipids or anionic surfactants, can lead to the spontaneous self-assembly of unilamellar and multilamellar vesicles. This technical guide provides an in-depth overview of the principles governing DTAC-containing vesicle formation, detailed experimental protocols for their preparation and characterization, and quantitative data on their physicochemical properties. The content is tailored for researchers, scientists, and professionals in drug development interested in leveraging these vesicular systems for various applications, including as delivery vehicles.

Core Principles of Vesicle Formation

The spontaneous formation of vesicles is a thermodynamically driven process governed by the hydrophobic effect and the molecular geometry of the amphiphiles. The self-assembly of surfactants like DTAC into different structures such as spherical micelles, cylindrical micelles, or bilayers (which form vesicles) can be predicted by the critical packing parameter (CPP).

The CPP is defined as: CPP = v / (a₀ * lₑ)

where:

-

v is the hydrophobic chain volume

-

a₀ is the optimal headgroup area at the aggregate-water interface

-

lₑ is the effective length of the hydrophobic chain

The type of aggregate formed corresponds to the CPP value:

-

CPP < 1/3: Spherical micelles

-

1/3 < CPP < 1/2: Cylindrical micelles

-

1/2 < CPP < 1: Vesicles or flexible bilayers

-

CPP ≈ 1: Planar bilayers

For a single-chain surfactant like DTAC, the CPP is typically in the range that favors micelle formation. However, in combination with other amphiphiles, such as the zwitterionic phospholipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), the average CPP of the mixture can fall into the range required for vesicle formation.[1] The electrostatic interactions between the cationic headgroup of DTAC and the headgroup of the co-surfactant also play a crucial role in the formation and stability of these mixed structures.[1]

Quantitative Data on DTAC-Containing Vesicles

The following tables summarize quantitative data on the physicochemical properties of vesicles formed in systems containing DTAC. It is important to note that the spontaneous formation of stable vesicles of pure DTAC in aqueous solution is not widely reported; the data presented here are primarily from mixed systems.

Table 1: Physicochemical Properties of DMPC/DTAC Mixed Vesicles

| Detergent:Lipid Molar Ratio (D:L) | Predominant Nanostructure | Equivalent Hydrodynamic Diameter (Φe) (nm) | Reference |

| 0 (Pure DMPC) | Multilamellar, Polydisperse Liposomes | 100 - 10,000 | [1] |

| 1 | Unilamellar Vesicles (ULVs) | ≈ 100 | [1] |

| 2 - 10 | ULVs and Disks | ULVs: ≈ 100, Disks: ≈ 30 | [1] |

| ≥ 15 | Spheroidal and Threadlike Micelles | Spheroidal: 2 - 16, Threadlike: 100 - 10,000 | [1] |

Table 2: Critical Micelle Concentration (CMC) of DTAC in Aqueous Solutions

| Temperature (°C) | NaCl Concentration (M) | CMC (mM) | Reference |

| 25 | 0 | ~15-20 | |

| 25 | 0.01 | ~8.3 | |

| 25 | 0.1 | ~2.5 |

Note: The critical vesicle concentration (CVC) for pure DTAC is not well-established, as it primarily forms micelles. The CMC is provided as an indicator of self-assembly initiation.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DTAC-containing vesicles.

Preparation of Vesicles by Thin-Film Hydration

This method is suitable for preparing vesicles from a mixture of DTAC and lipids (e.g., DMPC).

Materials:

-

Dodecyltrimethylammonium chloride (DTAC)

-

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired molar ratio of DMPC and DTAC in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid (for DMPC, >24°C).

-

Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer (pre-heated to above the lipid's phase transition temperature) to the flask containing the dry lipid film.

-

Rotate the flask gently to hydrate the film. This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

-

Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to the extruder.

-

Pass the suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs).

-

Characterization of Vesicles

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are correlated to the particle's hydrodynamic diameter.

Procedure:

-

Sample Preparation: Dilute the vesicle suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup:

-

Set the temperature of the DLS instrument to the desired value (e.g., 25°C).

-

Input the viscosity and refractive index of the dispersant (hydration buffer).

-

-

Measurement:

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

-

Perform the measurement. The instrument's software will provide the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the polydispersity index (PDI).

-

Principle: Cryo-TEM allows for the visualization of the vesicles in their native, hydrated state by rapidly freezing the sample in a thin layer of vitreous (non-crystalline) ice.

Procedure:

-

Grid Preparation: Place a TEM grid in a vitrification robot.

-

Sample Application: Apply a small volume (3-5 µL) of the vesicle suspension to the grid.

-

Blotting and Plunging: The grid is blotted to create a thin film of the suspension, and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.

-

Imaging: Transfer the vitrified grid to a cryo-electron microscope under liquid nitrogen temperature and acquire images at low electron doses to minimize radiation damage.

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the velocity of the charged particles (electrophoretic mobility).

Procedure:

-

Sample Preparation: Dilute the vesicle suspension in the appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

-

Instrument Setup:

-

Set the temperature and parameters of the zetameter.

-

Use a suitable folded capillary cell.

-

-

Measurement:

-

Inject the diluted sample into the cell, ensuring no air bubbles are present.

-

Place the cell in the instrument and perform the measurement. The software will calculate the zeta potential from the measured electrophoretic mobility.

-

Visualization of Experimental Workflows

Thin-Film Hydration and Extrusion Workflow

Caption: Workflow for vesicle preparation by thin-film hydration and subsequent characterization.

Logical Relationship of Critical Packing Parameter

Caption: Relationship between molecular parameters, CPP, and resulting self-assembled structures.

Conclusion

Dodecyltrimethylammonium chloride is a versatile cationic surfactant that facilitates the spontaneous formation of vesicles, primarily in mixed systems with other amphiphiles. Understanding the fundamental principles of self-assembly, particularly the critical packing parameter, allows for the rational design of these vesicular systems. The experimental protocols provided in this guide offer a robust framework for the preparation and detailed characterization of DTAC-containing vesicles. The quantitative data and workflows presented serve as a valuable resource for researchers and drug development professionals aiming to utilize these nanostructures for advanced applications. Further research into the phase behavior of pure DTAC under a wider range of conditions may yet reveal novel self-assembled structures.

References

The Pivotal Role of Dodecyltrimethylammonium Chloride (DTAC) in Micellar Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyltrimethylammonium chloride (DTAC) has emerged as a significant cationic surfactant in the field of micellar catalysis, a green and efficient approach to accelerating chemical reactions in aqueous media. This technical guide provides a comprehensive overview of the fundamental principles governing DTAC's catalytic activity, its impact on reaction kinetics, and its diverse applications in organic synthesis and materials science. Through the strategic compartmentalization of reactants, DTAC micelles create a unique microenvironment that enhances reaction rates, influences selectivity, and enables reactions that are otherwise challenging in conventional solvent systems. This document consolidates quantitative data on DTAC's properties, details key experimental methodologies, and visually represents the underlying mechanisms and workflows to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Introduction to Micellar Catalysis and the Role of DTAC

Micellar catalysis leverages the self-assembly of surfactant molecules into spherical aggregates known as micelles in a solvent, typically water. These micelles possess a hydrophobic core and a hydrophilic surface, creating distinct microenvironments that can significantly alter the rates and outcomes of chemical reactions.[1] This phenomenon arises from the ability of micelles to concentrate reactants within their structure, thereby increasing their effective local concentrations and facilitating more frequent molecular collisions.[1]

Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium salt, is a cationic surfactant widely employed in micellar catalysis. Its amphiphilic nature, comprising a long dodecyl hydrocarbon tail (hydrophobic) and a positively charged trimethylammonium head group (hydrophilic), drives its self-assembly in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The resulting cationic micelles provide a distinct reaction environment that can be particularly advantageous for reactions involving anionic or neutral hydrophobic species.

Mechanism of DTAC Micellar Catalysis

The catalytic effect of DTAC micelles stems from a combination of factors that create a favorable environment for chemical transformations. The primary mechanisms include:

-

Concentration Effect: By partitioning hydrophobic reactants from the bulk aqueous phase into the much smaller volume of the micellar core, the local concentration of the reactants is dramatically increased. This "concentration effect" is a major contributor to the observed rate enhancements in micellar-catalyzed reactions.

-

Electrostatic Interactions: The positively charged surface of DTAC micelles, known as the Stern layer, can attract and bind anionic reactants or catalysts through electrostatic forces. This colocalization of reactants at the micelle-water interface significantly accelerates reactions that would otherwise be slow in a homogeneous solution.

-

Stabilization of Transition States: The unique microenvironment within the micelle, which is less polar than the bulk water, can stabilize charged transition states of a reaction more effectively than the aqueous phase. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate.

-

Alteration of Reactant Solvation: The incorporation of reactants into the micellar structure alters their solvation shells. This can lead to an increase in their reactivity compared to when they are fully hydrated in the bulk aqueous phase.

The overall catalytic efficiency of DTAC micelles is a complex interplay of these factors and is highly dependent on the specific reaction system, including the nature of the reactants, the catalyst, and the reaction conditions.

Quantitative Data on DTAC Properties and Catalytic Effects

The effectiveness of DTAC in micellar catalysis is intrinsically linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which micelle formation begins and is influenced by factors such as temperature and the presence of additives.

Critical Micelle Concentration (CMC) of DTAC

The CMC is a critical parameter for designing micellar catalysis experiments, as the catalytic effects are typically observed at surfactant concentrations above the CMC.

| Temperature (°C) | CMC in Water (mM) | Reference |

| 15.0 | 22.0 | [2] |

| 20.0 | 21.5 | [2] |

| 25.0 | 21.0 | [2] |

| 30.0 | 20.6 | [2] |

| 35.0 | 20.3 | [2] |

Table 1: Critical Micelle Concentration (CMC) of DTAC in water at different temperatures.

The presence of electrolytes, such as sodium chloride (NaCl), can significantly affect the CMC of ionic surfactants like DTAC. The added salt reduces the electrostatic repulsion between the charged head groups, promoting micelle formation at lower surfactant concentrations.[3][4]

| NaCl Concentration (mM) | CMC of DTAC (mM) at 25°C | Reference |

| 0 | 21.0 | [2] |

| 10 | 15.5 | [4] |

| 50 | 9.2 | [4] |

| 100 | 6.5 | [4] |

Table 2: Effect of NaCl concentration on the Critical Micelle Concentration (CMC) of DTAC at 25°C.

Organic additives can also influence the CMC of DTAC, with the effect depending on the nature of the additive. For instance, the addition of sugars and amino acids has been shown to increase the CMC of cetyltrimethylammonium chloride (CTAC), a close analog of DTAC.[5][6]

| Additive (50 mM) | CMC of CTAC (mM) at ~25°C | Reference |

| None | 1.3 | [6] |

| Sucrose | 1.4 | [6] |

| Arginine | 1.5 | [6] |

Table 3: Effect of organic additives on the Critical Micelle Concentration (CMC) of CTAC at approximately 25°C.

Catalytic Efficiency of DTAC Micelles

The catalytic effect of DTAC micelles is often quantified by comparing the reaction rate in the presence of the surfactant (k_obs) to the rate in its absence (k_water).

| Reaction | Substrate | Nucleophile/Reactant | Surfactant | Rate Enhancement (k_obs / k_water) | Reference |

| Alkaline Hydrolysis | p-Nitrophenyl Acetate | OH⁻ | DTAC | ~10-100 fold | [2][7] |

| Alkaline Hydrolysis | 1-Naphthylbutyrate | OH⁻ | CTABr | Significant enhancement | [2] |

| Vitamin B12-catalyzed addition/migration | Diethyl 2-phenyl-2-vinylmalonate | 1-Bromododecane | DTAC | Yield increased from 18% (in MeCN/H₂O) to 60% | [8] |

| Oxidation | D-dextrose | Diperiodatoargentate(III) | CTAB | Inhibition observed | [9] |

Table 4: Examples of reaction rate enhancements and yield improvements in the presence of DTAC or similar cationic surfactants.

Experimental Protocols

Protocol for Determining Reaction Kinetics in Micellar Media using UV-Vis Spectroscopy

This protocol describes a general method for studying the kinetics of a reaction, such as the hydrolysis of an ester, in the presence of DTAC micelles using a UV-Vis spectrophotometer.

Materials:

-

DTAC

-

Substrate (e.g., p-nitrophenyl acetate)

-

Buffer solution of desired pH

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Cuvettes

-

Micropipettes

-

Stock solutions of substrate and DTAC

Procedure:

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of the substrate in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

-

Prepare a stock solution of DTAC in the desired buffer.

-

-

Prepare Reaction Mixtures:

-

In a series of cuvettes, prepare reaction mixtures containing the buffer, varying concentrations of DTAC (spanning below and above the CMC), and any other necessary reagents except the substrate.

-

Ensure the total volume is consistent across all cuvettes.

-

-

Equilibration:

-

Place the cuvettes in the thermostatted cell holder of the UV-Vis spectrophotometer and allow them to equilibrate to the desired reaction temperature for at least 15 minutes.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding a small, known volume of the substrate stock solution to the cuvette.

-

Quickly mix the solution by gentle inversion or with a small stirrer.

-

-

Data Acquisition:

-

Immediately start recording the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the product (e.g., p-nitrophenolate at ~400 nm for the hydrolysis of p-nitrophenyl acetate).

-

Record the absorbance at regular time intervals until the reaction is complete.

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

For a pseudo-first-order reaction, plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.

-

The slope of the linear portion of this plot will be equal to the negative of the observed rate constant (-k_obs).

-

Plot k_obs as a function of DTAC concentration to observe the catalytic effect of the micelles.

-

Protocol for the Synthesis of Silver Nanoparticles using DTAC as a Stabilizing Agent

This protocol outlines a method for the chemical reduction synthesis of silver nanoparticles (AgNPs) where DTAC serves as a capping and stabilizing agent to control particle size and prevent aggregation.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium borohydride (NaBH₄)

-

Dodecyltrimethylammonium chloride (DTAC)

-

Deionized water

-

Glassware (beakers, flasks, stir bars)

-

Magnetic stirrer

Procedure:

-

Prepare Solutions:

-

Prepare an aqueous solution of silver nitrate (e.g., 1 mM).

-

Prepare an aqueous solution of DTAC (e.g., 10 mM).

-

Prepare a fresh, ice-cold aqueous solution of sodium borohydride (e.g., 2 mM).

-

-

Mixing:

-

In a clean Erlenmeyer flask, mix a specific volume of the silver nitrate solution with a specific volume of the DTAC solution.

-

Place the flask on a magnetic stirrer and stir the solution vigorously.

-

-

Reduction:

-

While stirring, add the cold sodium borohydride solution dropwise to the AgNO₃/DTAC mixture.

-

A color change to yellow or brown indicates the formation of silver nanoparticles.[10]

-

-

Stabilization:

-

Continue stirring the solution for a period (e.g., 30 minutes) to ensure the complete reduction of silver ions and the stabilization of the nanoparticles by the DTAC micelles.

-

-

Characterization:

-

The synthesized silver nanoparticles can be characterized using techniques such as UV-Vis Spectroscopy (to observe the surface plasmon resonance peak, typically around 400 nm for spherical AgNPs), Transmission Electron Microscopy (TEM) (to determine particle size and morphology), and Dynamic Light Scattering (DLS) (to measure the hydrodynamic diameter).

-

Visualization of Mechanisms and Workflows

General Mechanism of Micellar Catalysis

Experimental Workflow for Evaluating Micellar Catalyst Performance

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nnci.net [nnci.net]

- 4. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Micellar kinetics of a fluorosurfactant through stopped-flow NMR [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Silver nanoparticles: synthesis, characterisation and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

The dTAG System: A Technical Guide to Targeted Protein Degradation in Biochemistry and Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific proteins of interest (POIs). This technology offers significant advantages over traditional genetic methods like RNA interference or CRISPR-Cas9-mediated knockout, which often have longer timescales and are irreversible. The dTAG system provides temporal control over protein abundance, making it an invaluable tool for target validation, studying the acute consequences of protein loss, and elucidating complex biological pathways.[1][2][3]

At its core, the dTAG system utilizes a heterobifunctional small molecule, the dTAG degrader, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system. This is achieved by tagging the POI with a mutant form of the FK506-binding protein 12 (FKBP12), specifically the F36V mutant (FKBP12F36V). The dTAG molecule then acts as a bridge, bringing the FKBP12F36V-tagged protein into close proximity with an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of the POI by the proteasome.[3][4]

This guide provides an in-depth overview of the dTAG system, its applications in biochemistry and molecular biology, detailed experimental protocols, and a summary of key quantitative data.

Core Mechanism of the dTAG System

The dTAG system consists of two key components:

-

The FKBP12F36V Tag: A small protein tag that is genetically fused to the protein of interest. The F36V mutation in FKBP12 creates a "bump" that allows for the specific binding of "bumped" ligands, such as those incorporated into dTAG molecules, while minimizing interaction with the wild-type FKBP12 protein present in the cell.[4]

-

The dTAG Molecule: A heterobifunctional molecule with two distinct binding moieties connected by a linker. One end binds specifically to the FKBP12F36V tag, and the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).

The mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: The dTAG molecule simultaneously binds to the FKBP12F36V-tagged POI and the E3 ligase, forming a ternary complex.

-

Ubiquitination: The E3 ligase, now in close proximity to the POI, catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and targeted for degradation by the 26S proteasome, resulting in the rapid and selective removal of the POI from the cell.

Several dTAG molecules have been developed, with dTAG-13 (recruits CRBN) and dTAGV-1 (recruits VHL) being the most widely used.[4][5] The choice of degrader can be important, as some proteins may be more amenable to degradation by one E3 ligase over the other.

Quantitative Data Summary

The efficacy of dTAG-mediated protein degradation is dependent on the specific dTAG molecule, its concentration, the target protein, and the cell type. The following tables summarize key quantitative data from various studies.

| dTAG Molecule | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) | Reference |

| dTAG-13 | FKBP12F36V-Nluc | 293FT | ~10 | >90 | 4 | [6] |

| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | <100 | >90 | 1 | [4] |

| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | ~100 | ~90 | 4-8 | [4] |

| dTAG-13 | CDK2-dTAG | Duodenum organoids | <100 | >80 | 4 | [7] |

| dTAG-13 | CDK5-dTAG | Duodenum organoids | <100 | >85 | 4 | [7] |

| dTAGV-1 | FKBP12F36V-Nluc | 293FT | <10 | >90 | 24 | [8] |

| dTAGV-1 | Target 1 | - | <50 | >80 | 24 | [9] |

Table 1: In Vitro Efficacy of dTAG Molecules. DC50 represents the concentration required for 50% of maximal degradation, and Dmax is the maximum percentage of degradation observed.

| dTAG Molecule | Dose | Route of Administration | Animal Model | Target | Observation | Reference |

| dTAG-13 | 30 mg/kg | Intraperitoneal | Mouse | luc-FKBP12F36V | Significant reduction in bioluminescence 4 hours post-injection. | [4] |

| dTAG-13 | 300 mg/kg | Subcutaneous | Mouse | CDK2-dTAG | >80% degradation in duodenum organoids. | [7] |

| dTAGV-1 | 35 mg/kg | Intraperitoneal | Mouse | luc-FKBP12F36V | Striking loss of bioluminescent signal 4 hours after administration. | [10] |

Table 2: In Vivo Efficacy of dTAG Molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the dTAG system.

Generation of FKBP12F36V-Tagged Cell Lines

Two primary methods are used to generate cell lines expressing FKBP12F36V-tagged proteins: CRISPR/Cas9-mediated knock-in and lentiviral transduction.

This method allows for the expression of the tagged protein at its endogenous locus, preserving the native regulatory context.

Vector Construction:

-

Design sgRNA: Design a single guide RNA (sgRNA) that targets the genomic locus immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of the gene of interest. Several online tools can be used for sgRNA design to maximize on-target efficiency and minimize off-target effects.[11][12]

-

Donor Plasmid Assembly: Construct a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms of approximately 800-1000 bp that are homologous to the genomic regions upstream and downstream of the sgRNA cut site. The donor plasmid should also contain a selectable marker (e.g., puromycin or blasticidin resistance gene) to facilitate the selection of successfully edited cells. A common strategy is to use a self-cleaving 2A peptide to co-express the tag and the resistance marker.[13][14]

Transfection and Selection:

-

Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into the target cells using a suitable transfection reagent.

-

Two to three days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL).

-

After 7-10 days of selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

-

Expand the clones and validate the correct integration of the FKBP12F36V tag by genomic PCR and Sanger sequencing.

-

Confirm the expression of the tagged protein by Western blot analysis using an antibody against the protein of interest or an antibody against a tag (e.g., HA-tag) if it was included in the construct.

This method is useful for rapid expression of the tagged protein, especially when endogenous tagging is challenging or when overexpression studies are desired.

Vector Cloning:

-

Obtain a lentiviral expression vector containing the FKBP12F36V tag either N-terminally or C-terminally to a multiple cloning site (MCS). Addgene is a repository for many such plasmids.[11][15]

-

Clone the cDNA of the protein of interest into the MCS of the lentiviral vector using standard molecular cloning techniques.

Lentivirus Production and Transduction:

-

Co-transfect the lentiviral expression vector along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line such as HEK293T.

-

Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.

-

Transduce the target cells with the lentiviral particles in the presence of polybrene (typically 8 µg/mL) to enhance transduction efficiency.[12]

-

Select for transduced cells using the appropriate antibiotic if the lentiviral vector contains a resistance marker.

-

Confirm the expression of the FKBP12F36V-tagged protein by Western blot.

Western Blot Analysis of Protein Degradation

Western blotting is a standard method to assess the extent and kinetics of protein degradation.

-

Cell Treatment: Plate the FKBP12F36V-tagged cells and treat with the desired concentrations of the dTAG degrader or DMSO as a vehicle control for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-30 µg) by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest or the tag overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[16][17]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:5000 to 1:10000 dilution) for 1 hour at room temperature.[18]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Quantitative Mass Spectrometry for Proteome-wide Specificity

Quantitative mass spectrometry-based proteomics can be used to assess the global selectivity of the dTAG system.

-

Sample Preparation: Treat cells expressing the FKBP12F36V-tagged protein with the dTAG degrader or DMSO. Lyse the cells, and digest the proteins into peptides using trypsin.

-

Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) to enable multiplexed analysis.[19][20]

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data using software such as MaxQuant or Proteome Discoverer to identify and quantify proteins. The relative abundance of each protein across the different conditions can then be determined to identify off-target degradation events.

In Vivo Studies in Mouse Models

The dTAG system can be used for in vivo protein degradation in mouse models.

-

Animal Model Generation: Generate mice with a knock-in of the FKBP12F36V tag at the endogenous locus of the gene of interest.[13][14]

-

dTAG Molecule Formulation and Administration: Formulate the dTAG molecule in a suitable vehicle for in vivo delivery (e.g., a solution for intraperitoneal or subcutaneous injection).[7]

-

Dosing and Monitoring: Administer the dTAG molecule to the mice at a predetermined dose and schedule. Monitor the mice for any adverse effects.

-

Bioluminescence Imaging (for luciferase-tagged proteins): If the tagged protein is fused to a luciferase reporter, in vivo bioluminescence imaging can be used to non-invasively monitor protein degradation over time. Inject the mice with a luciferin substrate and image them using an in vivo imaging system.[20][21]

-

Tissue Collection and Analysis: At the end of the experiment, collect tissues of interest and analyze the levels of the tagged protein by Western blot or immunohistochemistry to confirm degradation.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to dTAG applications.

KRAS Signaling Pathway

Caption: Simplified KRAS signaling pathway.[10][22][23][24][25]

BET Bromodomain (BRD4) Signaling Pathway

Caption: BRD4-mediated transcriptional regulation.[26][27][28][29][30]

dTAG Experimental Workflow: CRISPR Knock-in

Caption: Workflow for generating and validating dTAG knock-in cell lines.

dTAG Mechanism of Action

Caption: The mechanism of dTAG-mediated protein degradation.

Conclusion

The dTAG system provides a robust and versatile platform for the targeted degradation of proteins in a variety of biological contexts. Its rapid, reversible, and tunable nature makes it an exceptional tool for modern biochemical and molecular biology research, as well as for the early stages of drug discovery and target validation. By providing precise temporal control over protein levels, the dTAG system enables researchers to dissect complex biological processes with unprecedented resolution. This technical guide offers a comprehensive overview of the core principles, practical applications, and detailed methodologies to facilitate the successful implementation of dTAG technology in the laboratory.

References

- 1. blog.addgene.org [blog.addgene.org]

- 2. Locus-Specific Knock-In of a Degradable Tag for Target Validation Studies | Springer Nature Experiments [experiments.springernature.com]

- 3. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.bio-techne.com [resources.bio-techne.com]

- 10. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.addgene.org [media.addgene.org]

- 12. media.addgene.org [media.addgene.org]

- 13. researchgate.net [researchgate.net]

- 14. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. addgene.org [addgene.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. assaygenie.com [assaygenie.com]

- 19. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. utoledo.edu [utoledo.edu]

- 21. Timing of Imaging after D-Luciferin Injection Affects the Longitudinal Assessment of Tumor Growth Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Classification of KRAS activating mutations and the implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Distinct Roles of Brd2 and Brd4 in Potentiating the Transcriptional Program for Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

The Dawn of Membrane Biochemistry: A Technical Guide to Early Studies of DTAC in Protein Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational role of the cationic detergent Dodecyltrimethylammonium Chloride (DTAC) in the nascent field of membrane protein research. While less common today than its non-ionic or zwitterionic counterparts, DTAC and similar ionic detergents were instrumental in the initial, often brute-force, efforts to extract and study proteins embedded within the lipid bilayer. This document provides a survey of the physicochemical properties of DTAC, generalized experimental protocols derived from early methodologies, and a visual representation of the underlying principles of detergent-based membrane protein solubilization.

Introduction: The Solubilization Challenge

In the early days of protein chemistry, membrane-bound proteins represented a formidable "black box."[1] Encased in a hydrophobic lipid environment, they were inaccessible to the aqueous buffers and crystallographic techniques used for their soluble counterparts. The key breakthrough was the application of amphipathic molecules—detergents—that could disrupt the membrane and encapsulate the hydrophobic domains of these proteins, rendering them soluble for study.[2][3][4][5]

Detergents are broadly classified as ionic (anionic or cationic), non-ionic, or zwitterionic.[6] Ionic detergents, like DTAC, were recognized early on for their potent solubilizing power. However, this strength was often a double-edged sword, as they could also disrupt protein-protein interactions and lead to denaturation, a factor that would guide the development of milder detergents in later years.[1]

Physicochemical Properties of DTAC

The behavior of any detergent in solution is governed by its physicochemical properties, most notably the Critical Micelle Concentration (CMC). The CMC is the concentration above which individual detergent monomers begin to spontaneously assemble into larger, ordered structures called micelles.[6] It is these micelles that are crucial for solubilizing membrane proteins. Below the CMC, the detergent exists primarily as monomers and is ineffective at disrupting the membrane.

Quantitative properties for DTAC and its close, extensively studied analogue, Dodecyltrimethylammonium Bromide (DTAB), are summarized below. DTAB's properties are often used as a proxy for DTAC due to the similar nature of the halide counter-ion.

| Property | Value (DTAC) | Value (DTAB) | Description |

| Chemical Formula | C₁₅H₃₄NCl | C₁₅H₃₄NBr | The molecular formula of the detergent. |

| Molecular Weight | 263.9 g/mol | 308.34 g/mol | The mass of one mole of the detergent. |

| Critical Micelle Conc. (CMC) | ~10.31 mM (in 0.1 M NaCl) | ~16 mM (in water) | The concentration at which micelles begin to form. This value is highly dependent on buffer conditions such as salt concentration and temperature. |

| Aggregation Number (N) | Not explicitly found | 30 - 77 | The average number of detergent monomers that form a single micelle. This can vary with concentration.[7][8] |

| Micelle Molecular Weight | Varies with N | Varies with N | The total molecular weight of an average micelle (N * Monomer MW). |

| Head Group | Trimethylammonium (Cationic) | Trimethylammonium (Cationic) | The polar, hydrophilic portion of the molecule. |

| Alkyl Chain Length | 12 carbons | 12 carbons | The non-polar, hydrophobic tail of the molecule. |

Note: Data for DTAB is included as a close analogue to DTAC. Physicochemical properties like CMC and aggregation number are sensitive to experimental conditions (e.g., temperature, ionic strength).[9][10]

Mechanism of Solubilization

The process of membrane solubilization by detergents can be conceptualized as a stepwise partitioning of detergent monomers into the lipid bilayer. This process, extensively reviewed by Helenius and Simons in their seminal 1975 paper, remains a foundational concept.[3][4]

-

Monomer Partitioning : At concentrations below the CMC, detergent monomers partition into the lipid bilayer.

-

Membrane Saturation : As the detergent concentration increases, the bilayer becomes saturated, leading to its destabilization.

-

Mixed Micelle Formation : At or above the CMC, the bilayer disintegrates, and membrane components (proteins and lipids) are incorporated into mixed micelles with the detergent.[6] The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the detergent molecules.

This workflow is visualized in the diagram below.

Generalized Experimental Protocol for Solubilization

While specific protocols from the early era detailing the use of DTAC are scarce in readily available literature, a generalized workflow can be reconstructed based on established principles of membrane protein purification.[2][5] This protocol outlines the fundamental steps that would have been taken to solubilize a target protein.

Objective: To extract an integral membrane protein from a cellular membrane preparation using DTAC.

Materials:

-

Isolated cell membranes (e.g., mitochondrial inner membranes for cytochrome c oxidase[11][12][13][14] or rod outer segment disks for rhodopsin).[15][16][17][18][19]

-

Solubilization Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors.

-

DTAC stock solution (e.g., 10% w/v).

-

High-speed or ultracentrifuge.

Procedure:

-

Membrane Preparation: Start with a suspension of purified membranes at a known total protein concentration (e.g., 5-10 mg/mL) in cold solubilization buffer.

-

Detergent Addition: Add the DTAC stock solution dropwise to the membrane suspension while gently stirring on ice. The final DTAC concentration should be well above its CMC and is typically determined empirically. A common starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

-

Incubation: Continue to stir the mixture gently on ice for a defined period, typically 30 minutes to 2 hours, to allow for complete solubilization.

-

Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4°C. This step pellets non-solubilized membrane fragments, aggregated proteins, and other insoluble material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins in detergent micelles. This fraction is now ready for subsequent purification steps like affinity or ion-exchange chromatography.

The following diagram illustrates this experimental workflow.

Limitations and Legacy of Early Ionic Detergents

The primary limitation of strong ionic detergents like DTAC is their tendency to denature proteins. While effective at breaking down the membrane, their charge can disrupt the delicate balance of intramolecular and intermolecular forces that maintain a protein's tertiary and quaternary structure. Indeed, some early studies noted that cationic detergents could denature proteins like bacteriorhodopsin.[20] This often rendered them unsuitable for studies where biological activity was a prerequisite.

This challenge spurred the development and adoption of milder, non-ionic detergents like digitonin, Triton X-100, and later, the alkyl glycosides (e.g., octyl glucoside, dodecyl maltoside), which became the workhorses of membrane protein structural biology.[1][6][21] These detergents could solubilize membranes while better preserving the native, functional state of the embedded proteins.

Despite these limitations, the early explorations with ionic detergents like DTAC were a critical step. They established the fundamental principles of using amphiphiles to liberate membrane proteins from the lipid bilayer, paving the way for the more sophisticated techniques and milder reagents that are now standard in laboratories worldwide.

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. researchgate.net [researchgate.net]

- 3. Solubilization of membranes by detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. Membrane Protein Solubilization and Composition of Protein Detergent Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching | Semantic Scholar [semanticscholar.org]

- 9. csun.edu [csun.edu]

- 10. Micellar formation of cationic surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification of cytochrome c oxidase by lysine-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. r.marmosetbrain.org [r.marmosetbrain.org]

- 13. Purification of yeast cytochrome c oxidase with a subunit composition resembling the mammalian enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome c oxidase - Wikipedia [en.wikipedia.org]

- 15. Phospholipid solubilization during detergent extraction of rhodopsin from photoreceptor disk membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Thr82 for the unique photochemistry : of TAT rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The thermal stability of rhodopsin and opsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Supramolecular organization of rhodopsin in rod photoreceptor cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transducin activation by rhodopsin without a covalent bond to the 11-cis-retinal chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Roles of functional lipids in bacteriorhodopsin photocycle in various delipidated purple membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pure.rug.nl [pure.rug.nl]

Methodological & Application

Protocol for Solubilizing Membrane Proteins Using Dodecyltrimethylammonium Chloride (DTAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant increasingly utilized in the solubilization of membrane proteins. Its amphipathic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail, allows for the effective disruption of lipid bilayers and the formation of protein-detergent micelles. This property makes DTAC a valuable tool for extracting integral membrane proteins from their native environment, a critical first step for their biochemical and structural characterization.

This application note provides a detailed protocol for the solubilization of membrane proteins using DTAC, including methods for optimizing solubilization conditions and assessing the stability and function of the solubilized protein.

Properties of DTAC

A thorough understanding of the physicochemical properties of DTAC is essential for its effective use in membrane protein research.

| Property | Value | References |

| Molecular Formula | C₁₅H₃₄NCl | [1] |

| Molecular Weight | 263.89 g/mol | [1] |

| Appearance | White crystalline powder or colorless liquid | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Type | Cationic surfactant | [2] |

| Critical Micelle Concentration (CMC) | Varies with temperature and ionic strength. Approximately 15-20 mM in aqueous solution at 25°C. | [3] |

Experimental Protocols

I. General Workflow for Membrane Protein Solubilization using DTAC

The following diagram outlines the general steps involved in the solubilization of membrane proteins with DTAC.

Caption: General workflow for membrane protein solubilization.

II. Detailed Protocol for DTAC Solubilization of Bacterial Outer Membrane Proteins

This protocol provides a starting point for the solubilization of overexpressed outer membrane proteins (OMPs) from E. coli. Optimization will be required for each specific protein.

Materials:

-

Cell paste of E. coli expressing the target OMP

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol

-

DTAC stock solution: 10% (w/v) in deionized water

-

Ultracentrifuge and appropriate rotors

-

Dounce homogenizer or sonicator

Procedure:

-

Membrane Preparation:

-

Resuspend the cell paste in ice-cold Lysis Buffer.

-

Lyse the cells using a French press, sonication, or other appropriate method.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and inclusion bodies.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant and wash the membrane pellet by resuspending it in Lysis Buffer and repeating the ultracentrifugation step.

-

-

Solubilization with DTAC:

-

Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

-

Add DTAC stock solution to the membrane suspension to achieve the desired final concentration (start with a range of 0.5% to 2.0% w/v).

-

Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator).

-

-

Clarification:

-

Centrifuge the solubilization mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Analysis of Solubilization Efficiency:

-

Analyze the total membrane fraction, the solubilized supernatant, and the insoluble pellet by SDS-PAGE to visually assess the extent of solubilization.

-